3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride
Description
3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride (CAS: 36848-70-1) is a propanolamine derivative characterized by a 3,4-dimethoxyphenyl group attached to a secondary carbon and an amino group on the adjacent carbon. Its molecular formula is C₁₁H₁₇NO₃·HCl (molecular weight: 247.72 g/mol). The compound features a hydroxyl group at the terminal position of the propane chain, enhancing its polarity. Key structural identifiers include the SMILES string COC1=C(C=C(C=C1)C(CN)CO)OC and InChIKey LLTMJMRLIPCICJ-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 147.1 Ų ([M+H]⁺) to 157.5 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Properties
IUPAC Name |
3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-14-10-4-3-8(5-11(10)15-2)9(6-12)7-13;/h3-5,9,13H,6-7,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWQFJBBWLPICQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)CO)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride typically involves the reaction of 3-(3,4-dimethoxyphenyl)-2-propanol with an amino group donor under suitable reaction conditions . One common method involves the use of an amino carbamate as the amino group donor, which reacts with the 3-(3,4-dimethoxyphenyl)-2-propanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its pharmacological properties. It belongs to a class of compounds known as amino alcohols, which have been shown to exhibit various biological activities.
Antiproliferative Activity
Research indicates that 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride has antiproliferative effects against several cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells by activating apoptotic pathways. For instance, compounds structurally related to 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol have been shown to activate caspase cascades and inhibit the expression of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation .
Pharmacological Studies
The compound has been investigated for various pharmacological applications:
Neuroprotective Effects
Studies suggest that this compound may possess neuroprotective properties. It has been linked to the modulation of neurotransmitter systems and improvement in cognitive functions in animal models of neurodegenerative diseases .
Cardiovascular Applications
There is emerging evidence that this compound may have beneficial effects on cardiovascular health. It appears to influence vascular smooth muscle function and may help in managing conditions such as hypertension .
Synthesis and Formulation
The synthesis of this compound typically involves several steps, including the reaction of appropriate starting materials under controlled conditions to yield the desired product in high purity. The hydrochloride salt form is particularly favored for pharmaceutical formulations due to its solubility and stability characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with 3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride, particularly the 3,4-dimethoxyphenyl group or analogous backbones:
Table 1: Structural and Pharmacological Comparison
Detailed Comparative Analysis
Diaveridine Hydrochloride (DVHC)
- Structural Differences: DVHC contains a pyrimidine ring with diamino substituents, unlike the aliphatic propanolamine chain in the target compound.
- Pharmacological Profile : DVHC is used as an antibacterial agent, targeting dihydrofolate reductase. The target compound lacks documented antimicrobial activity, likely due to the absence of a heterocyclic core critical for enzyme binding .
Vernakalant Hydrochloride
- Structural Differences: Vernakalant’s cyclohexyl ether and pyrrolidinol groups introduce conformational rigidity, contrasting with the flexible propanolamine chain of the target compound. Both retain the 3,4-dimethoxyphenyl group, which may influence ion channel modulation .
- Pharmacological Profile : Vernakalant selectively blocks atrial potassium channels, whereas the target compound’s simpler structure may limit its cardiac specificity .
Verapamil Hydrochloride
- Structural Differences : Verapamil’s tertiary structure includes a nitrile and isopropyl groups, enabling broad calcium channel blockade. The target compound’s primary amine and hydroxyl groups may restrict its membrane permeability .
- Pharmacological Profile: Verapamil’s dual cardiac and vascular effects stem from its lipophilic aromatic groups. The target compound’s polar propanolamine chain likely reduces bioavailability .
Nitro- and Fluoro-Substituted Analogues
- (S)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl: Fluorine’s electronegativity and small size enhance metabolic stability and lipophilicity.
Physicochemical Properties
- Polarity: The target compound’s hydroxyl and amino groups render it more polar than Verapamil (logP ~3.5) but less polar than DVHC (solubility in polar solvents) .
- Collision Cross-Section : The target compound’s CCS (147.1–157.5 Ų) is smaller than Vernakalant’s (estimated >200 Ų), reflecting differences in molecular size .
Biological Activity
3-Amino-2-(3,4-dimethoxyphenyl)propan-1-ol hydrochloride (CAS No. 36848-51-8) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its anticancer effects, antioxidant capabilities, and neurochemical interactions, supported by relevant research findings and data tables.
Molecular Formula: C₁₁H₁₇ClN₂O₃
Molecular Weight: 211.26 g/mol
CAS Number: 36848-51-8
Structure: The compound features a propanol backbone with an amino group and a methoxy-substituted phenyl ring, which may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 0.69 | |
| Compound B | MDA-MB-231 (breast cancer) | 2.29 | |
| Compound C | U-87 (glioblastoma) | 1.4 |
These results indicate that modifications to the structure can enhance cytotoxicity against specific cancer types, suggesting that this compound might also exhibit similar properties.
Antioxidant Activity
The antioxidant capacity of compounds related to this compound has been evaluated using the DPPH radical scavenging method. The findings suggest that these compounds can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl) | 80% | |
| Control (Ascorbic Acid) | 56% |
The data indicates that certain derivatives are significantly more effective than ascorbic acid, a well-known antioxidant.
Neurochemical Effects
Neurochemical studies involving related compounds have demonstrated effects on serotonin and dopamine levels in animal models. For example, alterations in neurotransmitter turnover were observed in zebrafish models treated with phenethylamine derivatives.
| Compound | Effect on Serotonin Turnover | Effect on Dopamine Turnover | Reference |
|---|---|---|---|
| 24H-NBOMe(F) | Increased | Decreased | |
| 34H-NBOMe(F) | Increased | Increased |
These findings suggest that compounds structurally similar to this compound may influence central nervous system activity and could be explored for their therapeutic potential in neuropsychiatric disorders.
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of analogs of this compound:
- Synthesis of Derivatives: A series of derivatives were synthesized and evaluated for their anticancer activity against various cell lines. Results indicated a structure-activity relationship that could guide future modifications for improved efficacy.
- Behavioral Studies: In behavioral assays using zebrafish models, compounds exhibited anxiolytic properties alongside modulation of neurotransmitter levels, indicating potential applications in treating anxiety disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
